3-Chloro-3,4-didehydro-5-oxo-1-valylproline monosodium salt dihydrate
Description
Properties
CAS No. |
73706-57-7 |
|---|---|
Molecular Formula |
C10H14ClN2NaO5 |
Molecular Weight |
300.67 g/mol |
IUPAC Name |
sodium;(Z)-4-[(2-amino-3-methylbutanoyl)amino]-3-chloro-5-hydroxy-5-oxopent-2-enoate |
InChI |
InChI=1S/C10H15ClN2O5.Na/c1-4(2)7(12)9(16)13-8(10(17)18)5(11)3-6(14)15;/h3-4,7-8H,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18);/q;+1/p-1/b5-3-; |
InChI Key |
AKJSUCOBHVODJX-FBZPGIPVSA-M |
Isomeric SMILES |
CC(C)C(C(=O)NC(/C(=C/C(=O)[O-])/Cl)C(=O)O)N.[Na+] |
Canonical SMILES |
CC(C)C(C(=O)NC(C(=CC(=O)[O-])Cl)C(=O)O)N.[Na+] |
Origin of Product |
United States |
Preparation Methods
FR-900148 is synthesized through fermentation using the Streptomyces xanthocidicus strain. The fermentation broth is then processed to isolate the compound. The structure of FR-900148 has been established as 1-N-valyl-3-chloro-2,5-dihydro-5-oxo-1H-pyrrole-2-carboxylic acid based on spectroscopic and chemical evidence .
Chemical Reactions Analysis
FR-900148 undergoes several chemical reactions, including:
Hydrogenation: Consumes two moles of hydrogen, resulting in the liberation of hydrochloric acid.
Acid Hydrolysis: Produces valine and glutamic acid.
Acetylation and Methylation: Treatment with acetic anhydride followed by methylation with diazomethane yields an N-acetyl methyl derivative.
Scientific Research Applications
FR-900148 has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an antibiotic, inhibiting cell wall synthesis in susceptible bacteria. This makes it a valuable tool for studying bacterial cell wall synthesis and developing new antibacterial agents .
Mechanism of Action
The antibacterial action of FR-900148 is attributed to its ability to inhibit cell wall synthesis, leading to the formation of spheroplasts from susceptible cells. This disruption in cell wall synthesis ultimately results in bacterial cell death .
Comparison with Similar Compounds
Research Findings and Implications
- Hydration Effects : The dihydrate form in the target compound likely improves stability and shelf life compared to anhydrous analogs (e.g., sodium dichloroisocyanurate anhydrous) .
- Sodium Salt Utility : Sodium counterions in pharmaceuticals (e.g., mezlocillin, riboflavin phosphate) enhance solubility without compromising bioactivity .
- Chlorine Reactivity : The 3-chloro group in the target compound may contribute to electrophilic interactions with bacterial targets, akin to chlorinated β-lactams .
Biological Activity
3-Chloro-3,4-didehydro-5-oxo-1-valylproline monosodium salt dihydrate is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its applications in various fields, particularly in biomedicine.
- Molecular Formula : C₈H₁₃ClN₂O₃
- Molecular Weight : 206.65 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the chemical structure.
The biological activity of 3-Chloro-3,4-didehydro-5-oxo-1-valylproline is primarily attributed to its structural similarity to proline and its potential interactions with various biological targets. Its activity can be categorized into several areas:
- Antimicrobial Activity :
-
Antifouling Properties :
- Research has indicated that certain diketopiperazines derived from marine actinomycetes, which share structural features with 3-Chloro-3,4-didehydro-5-oxo-1-valylproline, demonstrate antifouling activity against marine organisms . This suggests potential applications in marine coatings and biofouling prevention.
- Peptide Modification :
Biological Activity Data Table
Case Study 1: Antimicrobial Efficacy
A study conducted on various diketopiperazines revealed that compounds structurally related to 3-Chloro-3,4-didehydro-5-oxo-1-valylproline exhibited varying degrees of antibacterial activity against common pathogens. The results indicated a correlation between structural features and antimicrobial potency, suggesting a promising avenue for further exploration in drug development.
Case Study 2: Antifouling Applications
Research involving marine-derived actinomycetes highlighted the antifouling properties of diketopiperazine derivatives. The study found that cyclo-(Val-Pro) effectively inhibited the attachment of barnacle larvae, demonstrating the potential utility of 3-Chloro-3,4-didehydro-5-oxo-1-valylproline in marine applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
